Methyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate
Description
Architectural Significance of the Bicyclo[2.2.2]octane Scaffold in Organic Chemistry
The bicyclo[2.2.2]octane scaffold is a saturated bicyclic hydrocarbon featuring a bridgehead carbon at positions 1 and 4. Its rigid, well-defined three-dimensional geometry is a direct consequence of its bridged structure, which prevents the conformational flexibility typically seen in acyclic or simple monocyclic systems. This rigidity makes the BCO scaffold an excellent building block or "scaffold" in the design of complex molecules where precise spatial arrangement of functional groups is critical.
In medicinal chemistry and drug discovery, the BCO scaffold has gained prominence as a bioisostere for the para-substituted phenyl ring. researchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological or pharmacological activity to a drug candidate. Replacing a flat, aromatic phenyl group with a three-dimensional, saturated BCO core can significantly improve a molecule's physicochemical properties. researchgate.net For instance, this substitution can lead to enhanced aqueous solubility and improved metabolic stability, which are crucial for a compound's viability as a therapeutic agent. Furthermore, the defined stereochemistry of the BCO system allows for the precise orientation of substituents, enabling more specific and efficient interactions with biological targets like enzymes and receptors.
Beyond its role as a bioisostere, the BCO framework is an important building block for creating specialty monomers used in polymer synthesis and serves as an intermediate in the synthesis of natural products, including terpenes and alkaloids. google.com The structural integrity and predictable geometry of the BCO core make it a reliable platform for constructing architecturally complex molecules in materials science and supramolecular chemistry.
Overview of Methyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate's Role in Contemporary Organic Research
This compound is a disubstituted derivative of the BCO scaffold, featuring a methyl ester at one bridgehead position (C1) and an acetoxy group at the other (C4). Its primary role in modern organic research is that of a synthetic intermediate—a molecular building block used in the construction of other, often more complex, bicyclo[2.2.2]octane derivatives.
The synthesis of this compound has been documented through the oxidative functionalization of precursors. For example, this compound can be synthesized alongside Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate from 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid. This reaction involves treatment with iodine and a hypervalent iodine reagent, (diacetoxyiodo)benzene (PIDA), in toluene at an elevated temperature. dtu.dk This process highlights a method for introducing functionality at the bridgehead positions of the BCO core.
Once synthesized, this compound can be used to create other valuable compounds. For instance, related acetoxy-BCO derivatives serve as starting materials for producing key monomers like bicyclo[2.2.2]octane 1,4-dicarboxylic acid. google.com The precursor, Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, is known to be a reactant for synthesizing 4-substituted bicyclo[2.2.2]oct-1-yl fluorides, demonstrating the utility of these functionalized BCO systems in accessing diverse chemical space. chemicalbook.com
The spectroscopic data for this compound have been characterized, confirming its structure. dtu.dk
Spectroscopic Data for this compound
| Technique | Solvent | Observed Signals (δ ppm) |
|---|---|---|
| ¹H NMR | CDCl₃ | 3.64 (s, 3H), 2.04–1.99 (m, 6H), 1.96 (s, 3H), 1.95–1.91 (m, 6H) |
| ¹³C NMR | CDCl₃ | 177.5, 170.5, 80.1, 51.9, 38.3, 29.3, 22.6 |
Data sourced from Schichler, J. (2024). dtu.dk
The role of this compound is intrinsically linked to the broader importance of its parent scaffold. By providing a stable, functionalized core, it enables chemists to explore the synthesis and properties of novel molecules with potential applications in medicinal chemistry, materials science, and beyond.
Physicochemical Properties of the Precursor, Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆O₃ |
| Molecular Weight | 184.23 g/mol |
| IUPAC Name | methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate |
| CAS Number | 23062-53-5 |
Data sourced from PubChem CID 12560142. nih.gov
Properties
IUPAC Name |
methyl 4-acetyloxybicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-9(13)16-12-6-3-11(4-7-12,5-8-12)10(14)15-2/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOHPYMEAHFUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CCC(CC1)(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301208989 | |
| Record name | Methyl 4-(acetyloxy)bicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301208989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81687-91-4 | |
| Record name | Methyl 4-(acetyloxy)bicyclo[2.2.2]octane-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81687-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(acetyloxy)bicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301208989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Elucidation of Reaction Pathways
Mechanistic Insights into Key Synthetic Steps
The construction of the functionalized bicyclo[2.2.2]octane core often involves strategic bond-forming and bond-breaking events. Two particularly relevant transformations in the context of derivatives of this scaffold are the Curtius rearrangement and decarboxylative iodination.
Curtius Rearrangement:
The Curtius rearrangement is a powerful method for the conversion of carboxylic acids to amines with the loss of one carbon atom. nih.govallen.inbyjus.com In a hypothetical synthetic route towards an amino-substituted precursor of Methyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate, the Curtius rearrangement of a bicyclo[2.2.2]octane-1-carboxylic acid derivative would be a key step.
The established mechanism of the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the concomitant loss of nitrogen gas. allen.inchemistrysteps.com The reaction is initiated by the formation of an acyl azide from a carboxylic acid derivative, typically an acyl chloride or ester. chemistrysteps.com Upon heating, the acyl azide undergoes a concerted rearrangement where the alkyl group migrates from the carbonyl carbon to the adjacent nitrogen atom as dinitrogen departs. allen.in A critical feature of this rearrangement is the retention of the stereochemistry of the migrating group. nih.govallen.in
For a bridgehead carboxylic acid on the bicyclo[2.2.2]octane skeleton, the migrating group is the bicyclic cage itself. The rigidity of this framework ensures that the migration occurs without any change in the stereochemical configuration of the bridgehead carbon. The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles. For instance, reaction with an alcohol would yield a carbamate, while hydrolysis leads to an amine via an unstable carbamic acid intermediate. byjus.com
Decarboxylative Iodination:
Decarboxylative iodination, a variant of the Hunsdiecker reaction, provides a method to replace a carboxylic acid group with an iodine atom. This transformation is particularly useful for introducing a handle for further functionalization at the bridgehead position of the bicyclo[2.2.2]octane system. The reaction of bicyclo[2.2.2]octane-1-carboxylic acid with halogens has been shown to proceed via a free radical mechanism.
Mechanistic studies on similar systems suggest that the reaction is initiated by the formation of an acyl hypohalite from the carboxylic acid and a halogen source, often in the presence of a heavy metal salt or an initiator. nih.gov This intermediate then undergoes homolytic cleavage of the O-X bond to generate an acyloxy radical and a halogen radical. The acyloxy radical subsequently loses carbon dioxide to form a bridgehead bicyclo[2.2.2]octyl radical. This radical then abstracts a halogen atom from a halogen source to furnish the final alkyl halide product. The high reactivity of the intermediate bridgehead radical allows it to abstract a halogen atom, even from a solvent molecule like carbon tetrachloride, as observed in related bromodecarboxylation reactions.
Table 1: Key Mechanistic Features of Curtius Rearrangement and Decarboxylative Iodination
| Reaction | Key Intermediate | Key Mechanistic Feature | Stereochemical Outcome |
|---|---|---|---|
| Curtius Rearrangement | Acyl azide, Isocyanate | Concerted migration of the alkyl group with loss of N2 | Retention of configuration |
| Decarboxylative Iodination | Acyloxy radical, Bridgehead alkyl radical | Free radical chain mechanism | Racemization possible if the radical is planar, but rigid bicyclic systems often retain stereochemistry |
Analysis of Stereochemical Control Elements in Enantioselective Syntheses
The rigid, three-dimensional structure of the bicyclo[2.2.2]octane core presents unique challenges and opportunities for stereochemical control. In the context of enantioselective syntheses, controlling the facial selectivity of reactions on prochiral precursors is crucial.
For monosubstituted bicyclo[2.2.2]octane derivatives, substitution at a bridge carbon does not create a chiral center due to the presence of a C3 axis of symmetry. However, appropriate substitution patterns on the bridges can lead to chiral molecules.
In many synthetic approaches to functionalized bicyclo[2.2.2]octanes, the key stereochemistry is set during the construction of the bicyclic ring system itself, often through a Diels-Alder reaction. The stereochemical outcome of these cycloadditions is governed by the endo/exo selectivity, which is influenced by secondary orbital interactions and steric effects.
For reactions occurring on a pre-formed bicyclo[2.2.2]octane skeleton, the approach of reagents is often dictated by the steric hindrance of the cage-like structure. Reagents will typically attack from the less hindered face of a functional group. In the case of enantioselective catalysis, chiral catalysts or reagents are employed to differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic mixture.
Elucidation of Transition State Structures and Reaction Intermediates
The stereochemical outcome of a reaction is intimately linked to the geometry of its transition state. For reactions involving the bicyclo[2.2.2]octane framework, both open and closed transition state models have been proposed to explain the observed selectivity.
In the context of intramolecular cyclization reactions to form bicyclo[2.2.2]diazaoctane systems, which are structurally related to the carbocyclic core of our target molecule, a "closed" transition state model has been invoked to explain high syn-selectivity. nih.gov This model suggests a tight, intramolecular association, often involving a metal ion, that directs the reaction to proceed from a specific face of the molecule. nih.gov Conversely, the addition of agents that can break up this tight association, such as crown ethers, can lead to an "open" transition state, resulting in a change or loss of stereoselectivity. nih.gov
For intermolecular reactions, such as the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates, an open transition state has been deemed operative in processes mediated by an organic base. rsc.org In such a model, the catalyst and substrate are not tightly bound in a cyclic structure, and the stereoselectivity arises from minimizing steric interactions in the approach of the reactants. The bulky bicyclo[2.2.2]octane framework plays a significant role in these steric interactions, influencing the preferred trajectory of the reacting species and thereby determining the stereochemistry of the product.
The rigid nature of the bicyclo[2.2.2]octane system generally disfavors the formation of planar carbocationic intermediates at the bridgehead, making SN1-type reactions at this position unlikely. Radical intermediates, as discussed in the context of decarboxylative iodination, are more accessible, although they are also non-planar and can often react with retention of stereochemistry due to the high barrier to inversion of the caged radical.
Table 2: Proposed Transition State Models and Intermediates
| Reaction Type | Proposed Transition State Model | Key Intermediates | Factors Influencing Stereoselectivity |
|---|---|---|---|
| Intramolecular Cyclization | Closed (ion-pair driven) | - | Coordination to a metal ion, solvent effects |
| Enantioselective Tandem Reaction | Open | - | Steric interactions between catalyst and substrate |
| Decarboxylative Iodination | - | Bridgehead radical | Rigidity of the bicyclic system |
Structural Elucidation and Conformational Analysis in Research Contexts
Advanced Spectroscopic Techniques for Confirming Synthetic Outcomes and Structural Integrity
The synthesis of Methyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate and related compounds requires rigorous structural confirmation. dtu.dk Advanced spectroscopic techniques are indispensable tools for verifying the successful formation of the target molecule and ensuring its structural integrity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are used to confirm its structure. dtu.dk
¹H NMR Spectroscopy: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows distinct signals that correspond to the different protons in the molecule. The methyl group of the ester appears as a singlet at 3.64 ppm. The protons of the bicyclic cage appear as multiplets in the range of 1.91-2.04 ppm, and the methyl group of the acetoxy function gives a singlet at 1.96 ppm. dtu.dk
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbons of the ester and acetoxy groups are observed at 177.5 and 170.5 ppm, respectively. The quaternary carbon of the acetoxy group appears at 80.1 ppm, and the methoxy (B1213986) carbon at 51.9 ppm. The carbons of the bicyclic framework are found at 38.3 and 29.3 ppm, while the methyl carbon of the acetoxy group is at 22.6 ppm. dtu.dk
| Assignment | ¹H NMR (CDCl₃, 600 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 151 MHz) δ (ppm) |
|---|---|---|
| -COOCH₃ | 3.64 (s, 3H) | 51.9 |
| Bicyclic CH₂ | 2.04 – 1.99 (m, 6H), 1.95 – 1.91 (m, 6H) | 38.3, 29.3 |
| -OCOCH₃ | 1.96 (s, 3H) | 22.6 |
| Ester C=O | - | 177.5 |
| Acetoxy C=O | - | 170.5 |
| Quaternary C-O | - | 80.1 |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl groups of the ester and acetoxy functionalities. Typically, the C=O stretching vibrations for esters are found in the region of 1750-1735 cm⁻¹. The presence of these characteristic bands in the experimental spectrum confirms the successful incorporation of these functional groups into the bicyclo[2.2.2]octane framework.
X-ray Crystallography for Absolute Stereochemistry and Conformation of Related Structures (if applicable to synthetic products)
Conformational Dynamics of Bicyclo[2.2.2]octane Systems in Solution
The bicyclo[2.2.2]octane system is conformationally rigid due to its bridged structure. acs.org Unlike cyclohexane, which can undergo chair-boat interconversions, the bicyclo[2.2.2]octane framework is locked in a boat-like conformation for all three six-membered rings. This rigidity significantly reduces the conformational freedom of the molecule. acs.org The primary mode of conformational dynamics in these systems is typically limited to the rotation of substituents attached to the cage. In this compound, this would involve the rotation of the methyl ester and acetoxy groups around the C-C and C-O single bonds, respectively. The bicyclic core itself is expected to remain largely static in solution. This conformational rigidity is a key feature of bicyclo[2.2.2]octane derivatives and is often exploited in the design of molecules with well-defined three-dimensional structures. ucl.ac.uk
Theoretical and Computational Studies of Methyl 4 Acetoxybicyclo 2.2.2 Octane 1 Carboxylate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For 1,4-disubstituted bicyclo[2.2.2]octane (BCO) systems, these calculations offer deep insights into the transmission of substituent effects.
Detailed research on a series of 1-Y,4-X-disubstituted BCO derivatives has been conducted using the B3LYP functional with the 6-311++G(d,p) basis set. aip.org Although this research did not specifically detail the Methyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate, the findings for derivatives with analogous functional groups (e.g., Y = -COOH and X = -OH or -OCH3) provide a strong basis for understanding its electronic properties.
A key concept used in these studies is the "charge of the substituent active region" (cSAR), which quantifies the electronic effect of a substituent. aip.org The cSAR is calculated by summing the atomic charges of the substituent and the bridgehead carbon to which it is attached. This parameter has been shown to correlate well with empirical substituent constants like the Hammett constants. aip.org
For this compound, the methoxycarbonyl group (-COOCH3) at the C1 position and the acetoxy group (-OCOCH3) at the C4 position are both electron-withdrawing through the inductive effect. The rigid BCO cage prevents any resonance effects between the 1 and 4 positions, making this system an ideal model for studying pure inductive interactions. aip.org
Quantum chemical calculations would reveal the charge distribution across the molecule, highlighting the polarization of the C-C sigma bonds of the bicyclic framework. The electronegative oxygen atoms in both the ester and acetoxy groups pull electron density away from the cage. This withdrawal of electron density would be most pronounced at the bridgehead carbons (C1 and C4) and would decrease with distance along the carbon chains.
The reactivity of the molecule can be predicted by analyzing the frontier molecular orbitals (HOMO and LUMO). The energies and localizations of these orbitals indicate the most likely sites for nucleophilic or electrophilic attack. For instance, the carbonyl carbons of the ester and acetoxy groups are expected to be highly electrophilic, as indicated by a significant localization of the LUMO.
| Parameter | Description | Predicted Value/Characteristic for this compound |
| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the two polar functional groups. |
| cSAR(-COOCH3) | Charge of the substituent active region for the methoxycarbonyl group. | Expected to be positive, indicating its electron-withdrawing nature. |
| cSAR(-OCOCH3) | Charge of the substituent active region for the acetoxy group. | Expected to be positive, indicating its electron-withdrawing nature. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relatively low, consistent with a saturated, stable framework. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Localized on the carbonyl groups, indicating electrophilic sites. |
Molecular Modeling of Conformational Preferences and Energetics
The bicyclo[2.2.2]octane cage is a rigid structure with very limited conformational flexibility. Therefore, the conformational preferences of this compound are primarily determined by the rotation of the two substituent groups: the methyl carboxylate group and the acetoxy group.
Molecular modeling, using methods ranging from molecular mechanics (MM) to higher-level quantum chemical calculations, can be used to determine the rotational barriers and the relative energies of different conformers.
For the methyl carboxylate group (-COOCH3), rotation around the C1-C(carbonyl) bond will have a specific potential energy surface. The most stable conformation is likely to be one that minimizes steric hindrance between the methoxy (B1213986) group and the ethano bridges of the bicyclic system. Computational studies on simpler molecules like methyl formate (B1220265) show that the cis conformer (where the methyl group is eclipsed with the carbonyl group) is more stable than the trans conformer. researchgate.net The rotational barrier for the methyl group in methyl acetate (B1210297) is relatively low, suggesting that at room temperature, multiple conformations may be accessible. umanitoba.ca
Similarly, the acetoxy group (-OCOCH3) has rotational freedom around the C4-O bond. The preferred conformation will seek to minimize steric interactions between the acetyl group and the bicyclic cage. Theoretical studies on phenyl acetate have shown that the planar conformation is a transition state, with the most stable conformers having the acetyl group rotated out of the plane of the phenyl ring. nih.gov A similar principle would apply here, with the acetyl group likely adopting a staggered conformation relative to the C-C bonds of the BCO cage.
The relative energies of the different rotamers can be calculated to determine the most stable conformation of the entire molecule. It is likely that the global minimum energy conformation will have both substituents in orientations that minimize steric clash with the rigid bicyclic framework.
| Rotational Bond | Description of Motion | Predicted Energetic Barrier | Most Stable Conformation |
| C1 - C(O)OCH3 | Rotation of the methyl carboxylate group. | Low to moderate. | Staggered conformation relative to the BCO cage. |
| C(O) - OCH3 | Rotation of the methyl group of the ester. | Low. | Likely eclipsed with the carbonyl group. |
| C4 - O(CO)CH3 | Rotation of the acetoxy group. | Low to moderate. | Staggered conformation relative to the BCO cage. |
| O - (CO)CH3 | Rotation of the acetyl group. | Low. | Likely eclipsed with the C-O bond. |
Computational Prediction of Reaction Pathways and Selectivity
Computational chemistry is a powerful tool for predicting the feasibility of reaction pathways and understanding the origins of selectivity. For this compound, several types of reactions can be computationally investigated.
One of the most common reactions for esters is hydrolysis. Theoretical studies on the mechanism of ester hydrolysis, both acid- and base-catalyzed, have been extensively performed. wikipedia.orgchemistrysteps.com These studies typically involve locating the transition states for the formation and breakdown of the tetrahedral intermediate. For the target molecule, computational modeling could predict the activation energies for the hydrolysis of the methyl ester at C1 and the acetate at C4. Due to the steric hindrance of the bicyclic cage, the accessibility of the carbonyl carbons to a nucleophile like water or hydroxide (B78521) can be assessed. It is likely that the methyl ester at the bridgehead position is more sterically hindered than a simple acyclic ester, which would be reflected in a higher calculated activation barrier for hydrolysis.
Another area of interest is the reactivity of the bridgehead positions. It is well-established that SN2 reactions are impossible at bridgehead carbons due to the inability to achieve the required backside attack geometry (Bredt's rule). masterorganicchemistry.com Computational studies can quantify this by showing the prohibitively high energy of the transition state for such a reaction. However, SN1-type reactions, involving the formation of a bridgehead carbocation, are possible, though often requiring forcing conditions. iastate.edu Theoretical calculations can model the stability of the carbocation formed upon departure of a leaving group from C1 or C4 and the subsequent reaction with a nucleophile.
Neighboring group participation is another potential reaction pathway that can be investigated computationally. The acetoxy group at C4 could potentially participate in a reaction at C1, or vice versa, through the formation of a cyclic intermediate. Computational modeling can determine the feasibility of such a pathway by calculating the energetics of the transition states involved in the formation of the cyclic intermediate and its subsequent reaction. nih.govnih.gov For example, in a solvolysis reaction, the participation of the C4-acetoxy group could lead to the formation of a dioxolenium-like ion, influencing the stereochemical outcome of the reaction.
| Reaction Type | Computational Investigation | Predicted Outcome |
| Ester Hydrolysis | Calculation of activation barriers for nucleophilic attack at both carbonyl centers. | Hydrolysis is feasible, with potentially different rates for the two ester groups due to steric and electronic differences. |
| SN2 at Bridgehead | Modeling the backside attack of a nucleophile at C1 or C4. | Prohibitively high activation energy, confirming the impossibility of this pathway. |
| SN1 at Bridgehead | Calculation of the stability of the bridgehead carbocation. | Formation of a carbocation is energetically costly but possible under certain conditions. |
| Neighboring Group Participation | Modeling the formation of cyclic intermediates involving the acetoxy and carboxylate groups. | Potentially feasible, depending on the reaction conditions and the stability of the cyclic transition states. |
Applications in Advanced Chemical Systems and Materials Science
Integration into Molecular Torsion Balances for Supramolecular Studies
The bicyclo[2.2.2]octane core is a well-established rigid spacer in the design of molecular torsion balances, which are powerful tools for quantifying weak non-covalent interactions. While direct studies employing Methyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate in this context are not extensively documented, the principles of its application can be inferred from studies on analogous bicyclic systems.
The rigid bicyclo[2.2.2]octane skeleton provides a predictable and conformationally constrained platform, which is essential for the precise measurement of intramolecular forces. By attaching interacting functional groups to this scaffold, chemists can study the subtle interplay of forces such as hydrophobic effects and CH-π interactions. The acetoxy and methyl carboxylate groups on the target molecule could be chemically modified to introduce moieties capable of these interactions, allowing for a quantitative assessment of their strength and directionality.
The spatial arrangement of the acetoxy group relative to the ester function across the bicyclic bridge makes this molecule a potential candidate for studying neighboring group participation. Such effects occur when a functional group influences the reactivity of a nearby reaction center. The rigid framework of the molecule would hold the participating group and the reaction center in a fixed orientation, facilitating the study of the kinetics and stereochemical outcomes of such intramolecular reactions.
Role as a Synthetic Precursor in the Elaboration of Complex Organic Scaffolds
The bicyclo[2.2.2]octane unit is a recurring motif in a variety of natural products, making its derivatives, including this compound, valuable intermediates in synthetic organic chemistry.
Bicyclo[2.2.2]octane derivatives are recognized as important intermediates in the synthesis of natural products such as terpenes and alkaloids. The rigid and stereochemically defined structure of these derivatives allows for controlled functional group transformations. Notably, bicyclo[2.2.2]octane-1-carboxylates have been identified as key intermediates in the synthetic routes toward the antibiotic platencin. While the direct use of this compound in the synthesis of these specific natural products is not prominently reported, its structural similarity to key synthetic precursors suggests its potential utility in this area.
Table 1: Bicyclo[2.2.2]octane Derivatives in Natural Product Synthesis
| Natural Product Class | Role of Bicyclo[2.2.2]octane Derivative |
|---|---|
| Terpenes | Serves as a rigid scaffold for constructing complex polycyclic systems. |
| Alkaloids | Provides a key structural motif present in the final natural product. |
The inherent strain and defined three-dimensional geometry of the bicyclo[2.2.2]octane system make it an attractive starting point for the synthesis of more complex cage compounds and novel bicyclic structures. The functional groups of this compound, the ester and acetoxy moieties, can be manipulated to extend the carbon framework through various carbon-carbon bond-forming reactions, leading to the construction of intricate molecular architectures.
Utilization as a Specialty Monomer for Polymer Synthesis and Advanced Materials
The rigidity of the bicyclo[2.2.2]octane core can impart unique properties to polymers, such as enhanced thermal stability and mechanical strength. While specific polymerization studies involving this compound are not detailed in the literature, related bicyclo[2.2.2]octane diols and diacids are known to be used as specialty monomers google.comjustia.com. One commercial supplier has categorized this compound as a building block for polymer science bldpharm.com. The hydrolysis of the ester and acetoxy groups would yield a diol or a hydroxy acid, which could then be used in condensation polymerizations to produce polyesters or other polymers with a rigid bicyclic unit in their backbone.
Table 2: Potential Polymer Applications of Bicyclo[2.2.2]octane Derivatives
| Polymer Type | Monomer Derivative | Potential Properties |
|---|---|---|
| Polyesters | Bicyclo[2.2.2]octane diols/diacids | High thermal stability, improved mechanical strength |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Stereoselective Methodologies
The biological and material properties of bicyclo[2.2.2]octane derivatives are often highly dependent on their stereochemistry. Consequently, the development of efficient and sustainable stereoselective synthetic methods is a critical area of future research. While various approaches to bicyclo[2.2.2]octane systems exist, there is a continuous need for methodologies that offer high enantioselectivity, atom economy, and utilize environmentally benign reagents and catalysts.
Future research in this area could focus on:
Asymmetric Diels-Alder Reactions: The Diels-Alder reaction is a cornerstone for constructing the bicyclo[2.2.2]octane framework. Future efforts should be directed towards developing novel chiral catalysts (both metal-based and organocatalysts) that can facilitate highly enantioselective and diastereoselective cycloadditions to produce precursors for Methyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate. The use of sustainable solvents and energy sources, such as water or microwave irradiation, would further enhance the green credentials of these methods.
Enzymatic and Bio-catalytic Approaches: Harnessing the exquisite selectivity of enzymes offers a powerful and sustainable route to chiral bicyclo[2.2.2]octane derivatives. Research into identifying or engineering enzymes capable of catalyzing the key bond-forming reactions or performing kinetic resolutions of racemic intermediates will be a significant step forward.
Tandem and Cascade Reactions: Designing reaction sequences where multiple bonds are formed in a single operation (tandem or cascade reactions) can significantly improve synthetic efficiency. A notable example is a tandem reaction that provides rapid access to a variety of bicyclo[2.2.2]octane-1-carboxylates with high enantioselectivities under metal-free conditions. Future work could expand upon such strategies to directly synthesize functionalized bicyclo[2.2.2]octanes from simple, readily available starting materials.
| Methodological Approach | Key Features | Potential Advantages |
| Asymmetric Catalysis | Use of chiral catalysts (metal complexes or organocatalysts) to control stereochemistry. | High enantioselectivity, broad substrate scope. |
| Biocatalysis | Employment of enzymes for stereoselective transformations. | Excellent selectivity, mild reaction conditions, environmentally friendly. |
| Tandem/Cascade Reactions | Multiple bond formations in a single synthetic operation. | Increased efficiency, reduced waste, step economy. |
Exploration of Unprecedented Chemical Transformations at the Bicyclo[2.2.2]octane Core
The inherent strain and rigid geometry of the bicyclo[2.2.2]octane skeleton can give rise to unique reactivity. A deeper exploration of novel chemical transformations at this core, particularly at the sterically hindered bridgehead positions, could unlock new avenues for creating complex molecular architectures.
Future research directions include:
Bridgehead Functionalization: The functionalization of the bridgehead carbons (C1 and C4) of the bicyclo[2.2.2]octane system is a significant challenge due to their steric hindrance and the instability of carbocations at these positions. Developing novel methods for the direct and selective introduction of a wide range of functional groups at these positions would be a major breakthrough. This could involve the exploration of radical-mediated reactions or transition-metal-catalyzed C-H activation strategies.
Ring-Opening and Rearrangement Reactions: Controlled fragmentation or rearrangement of the bicyclo[2.2.2]octane cage can lead to the formation of other complex carbocyclic or heterocyclic systems that are difficult to access through conventional methods. Investigating novel reagents and conditions to induce selective bond cleavage and rearrangement could provide access to a diverse range of molecular scaffolds. For instance, the conversion of bicyclo[2.2.2]octane systems into tricyclo[3.2.1.02,7]octanes has been reported and further exploration of such transformations is warranted. nih.gov
Functional Group Interconversions: The acetoxy and methyl carboxylate groups of this compound provide handles for a wide array of chemical modifications. Systematic studies on the selective transformation of these functional groups in the presence of the bicyclic core will be crucial for synthesizing a library of derivatives with diverse properties.
Integration into Advanced Supramolecular Assemblies and Functional Materials
The rigid and well-defined geometry of the bicyclo[2.2.2]octane unit makes it an excellent building block for the construction of advanced supramolecular assemblies and functional materials. This compound can serve as a precursor to di-functionalized derivatives, such as the corresponding diol or dicarboxylic acid, which are ideal linkers or nodes in larger structures.
Promising areas for future investigation are:
Metal-Organic Frameworks (MOFs): Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, which can be synthesized from the title compound, has been successfully used as a linker to create transparent metal-organic frameworks (TMOFs). rsc.orgrsc.org These materials have potential applications in gas storage, separation, and as "solid solvents" for spectroscopic studies. rsc.org Future research could explore the synthesis of a wider range of MOFs using different metal ions and functionalized bicyclo[2.2.2]octane linkers to tune the pore size, dimensionality, and functional properties of the resulting frameworks.
Liquid Crystals: 1,4-Disubstituted bicyclo[2.2.2]octane derivatives have been shown to be valuable components in liquid crystal materials. researchgate.netrsc.orgtandfonline.com Their rigid, linear geometry can enhance the stability and properties of nematic phases. rsc.org By modifying the functional groups at the 1 and 4 positions, derived from this compound, novel liquid crystalline materials with tailored properties could be designed.
Polymers and Dendrimers: The di-functional nature of derivatives of the title compound makes them suitable as monomers for the synthesis of novel polymers and dendrimers. The rigid bicyclo[2.2.2]octane unit can be incorporated into the polymer backbone to create materials with enhanced thermal stability, specific mechanical properties, or defined porous structures. For instance, bicyclo[2.2.2]octane diols and diacids are known to be useful as specialty monomers for certain polymers.
Self-Assembled Monolayers (SAMs): Disulfides containing bicyclo[2.2.2]octane moieties have been shown to form self-assembled monolayers on gold surfaces. rsc.org The rigid bicyclic unit can act as a well-defined spacer, allowing for precise control over the architecture and properties of the monolayer. This opens up possibilities for applications in molecular electronics, sensors, and surface engineering.
| Application Area | Role of Bicyclo[2.2.2]octane Unit | Potential Future Developments |
| Metal-Organic Frameworks (MOFs) | Rigid, non-aromatic linker | Synthesis of novel transparent and functional MOFs with tunable properties. |
| Liquid Crystals | Linear, rigid core | Design of new liquid crystalline materials with enhanced thermal and optical properties. |
| Polymers | Monomer for backbone incorporation | Creation of polymers with high thermal stability and defined architectures. |
| Self-Assembled Monolayers | Rigid spacer element | Development of highly ordered surfaces for electronics and sensor applications. |
Q & A
Basic Research Questions
Q. What are the key functional groups in Methyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate, and how do they influence its reactivity?
- The compound contains two reactive groups: a carboxylate ester (for nucleophilic substitution or hydrolysis) and an acetoxy group (for elimination or transesterification). The bicyclo[2.2.2]octane framework imparts rigidity, affecting steric hindrance and regioselectivity in reactions. For example, the acetoxy group can undergo acid-catalyzed hydrolysis to form alcohols, while the ester group is susceptible to base-mediated saponification .
Q. What spectroscopic methods are used to confirm the structure and purity of this compound?
- 1H/13C NMR identifies proton environments and carbon types (e.g., ester carbonyl at ~170 ppm, bridgehead carbons at 30–40 ppm). IR spectroscopy confirms ester C=O (~1740 cm⁻¹) and acetoxy O–C=O (~1240 cm⁻¹). Purity is assessed via HPLC or GC-MS , with retention times calibrated against standards .
Q. What is a standard lab-scale synthesis protocol for this compound?
- A common route involves acetylation of bicyclo[2.2.2]octane-1-carboxylic acid :
- React the acid with acetic anhydride in dichloromethane (DCM) at 0–5°C.
- Add a catalytic amount of DMAP (4-dimethylaminopyridine).
- Stir for 12–24 hours, then purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
